molecular formula C11H17NO4 B13480811 1-{[(Tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid

1-{[(Tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid

Cat. No.: B13480811
M. Wt: 227.26 g/mol
InChI Key: MUOSPDMHLGCSSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[(Tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid is a synthetic organic compound known for its unique spiro structure. The compound features a spiro[2.2]pentane core, which is a bicyclic system where two rings share a single carbon atom. The tert-butoxycarbonyl (BOC) group is a common protecting group for amines in organic synthesis, making this compound valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{[(Tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: The major products are typically substituted spiro[2.2]pentane derivatives.

    Deprotection Reactions: The major product is the free amine form of the compound.

Scientific Research Applications

1-{[(Tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[(tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid primarily involves its role as a protecting group. The BOC group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The BOC group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[(Tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid is unique due to its spiro[2.2]pentane core, which provides a rigid and constrained structure. This rigidity can influence the compound’s reactivity and interactions in chemical and biological systems, making it a valuable tool in synthetic chemistry and drug discovery .

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[2.2]pentane-2-carboxylic acid

InChI

InChI=1S/C11H17NO4/c1-9(2,3)16-8(15)12-11(7(13)14)6-10(11)4-5-10/h4-6H2,1-3H3,(H,12,15)(H,13,14)

InChI Key

MUOSPDMHLGCSSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC12CC2)C(=O)O

Origin of Product

United States

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